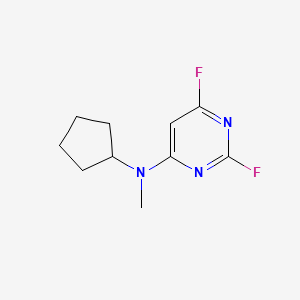
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine is a synthetic compound belonging to the class of aminopyrimidines It is characterized by the presence of a cyclopentyl group, two fluorine atoms at positions 2 and 6, and a methyl group attached to the nitrogen atom of the pyrimidine ring
Preparation Methods
The synthesis of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-difluoropyrimidine, which is then subjected to nucleophilic substitution reactions to introduce the cyclopentyl and methyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the fluorine atoms, resulting in the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to form hydrogen bonds with key amino acid residues in enzymes such as succinate dehydrogenase, inhibiting their activity and leading to antimicrobial effects . The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor of target enzymes.
Comparison with Similar Compounds
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
2,6-difluoro-N-methylpyrimidin-4-amine: This compound lacks the cyclopentyl group, which may result in different chemical and biological properties.
N-cyclopentyl-6-methylpyrimidin-4-amine: This compound has a methyl group at position 6 instead of fluorine atoms, leading to variations in its reactivity and biological activity.
N-cyclopentyl-N’-(2-furylmethyl)ethanediamide: This compound contains a different functional group, which may affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-15(7-4-2-3-5-7)9-6-8(11)13-10(12)14-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFHJHNPSXYCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2=CC(=NC(=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
![1-[4-ethyl-2-methyl-5-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359735.png)
![1-(2-Phenyloxan-4-yl)-3-[(2-prop-1-en-2-yloxolan-3-yl)methyl]urea](/img/structure/B7359748.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-4-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B7359755.png)

![6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B7359768.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-2-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B7359775.png)
![N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7359782.png)
![5-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B7359795.png)
![4-[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]morpholine-3-carboxylic acid](/img/structure/B7359796.png)
![Methyl 2-[(3-aminocyclobutanecarbonyl)amino]-2-methylpropanoate;hydrochloride](/img/structure/B7359799.png)
